molecular formula C12H14BrN3O2 B2820563 tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate CAS No. 1935349-92-0

tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

Cat. No. B2820563
CAS RN: 1935349-92-0
M. Wt: 312.167
InChI Key: YETVWHXKIRPRJC-UHFFFAOYSA-N
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Description

“tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1935349-92-0 . It has a molecular weight of 312.17 . The compound is an off-white solid and is stored at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate” are not available, similar compounds have been synthesized via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a molecular weight of 312.17 . It is stored at room temperature .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Treatment of Piroplasm Infection

Imidazo[1,2-a]pyridine has shown potent activity against a wide spectrum of infectious agents . It has been found to inhibit the growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi, in a dose-dependent manner . The efficacy of imidazo[1,2-a]pyridine was higher against B. bigemina compared to the positive-control diminazene aceturate (DA) .

Combination Therapy for Bovine Babesia

When coupled with DA at 0.75 or 0.50 IC 50, a high concentration (0.75 IC 50) of imidazo[1,2-a]pyridine produced additive suppression of B. bovis growth . This suggests that imidazo[1,2-a]pyridine/DA could be a promising combination therapy for the treatment of B. bovis .

Long-lasting Inhibitory Effect

Imidazo[1,2-a]pyridine has a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment . This property makes it a potential candidate for long-term treatment strategies.

5. Nickel (0) Catalyzed Dehydrogenative [4+2] Cycloaddition Imidazo[1,2-a]pyridine compounds can be used in nickel (0) catalyzed dehydrogenative [4+2] cycloaddition with 1,3-butadienes and nitriles to produce variedly substituted pyridine . This reaction is useful in the synthesis of complex organic molecules.

Drug Discovery Research

Imidazo[1,2-a]pyridine compounds are being extensively used in drug discovery research for infectious diseases . Their wide range of applications in medicinal chemistry makes them a valuable tool in the development of new therapeutic agents.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

tert-butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVWHXKIRPRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

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